5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-4-ium nitrate
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Overview
Description
The compound contains several functional groups including a nitro group (-NO2) attached to a thiophene ring, a trifluoromethyl group (-CF3), and a 1,4-diazepine ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography can be used to determine the exact structure .Chemical Reactions Analysis
The nitro group is electron-withdrawing, which could make the thiophene ring more susceptible to electrophilic aromatic substitution reactions. The diazepine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity and polarity .Scientific Research Applications
Nitration and Nitro Derivatives Synthesis
Nitration processes play a crucial role in the synthesis of nitro derivatives, as demonstrated in the study of diazepines and their nitration at specific positions. For instance, 2,3-dihydro-1H-1,4-diazepinium salts undergo nitration, leading to the production of 6-nitro-derivatives, which can be further transformed into various compounds through reduction and condensation reactions. This demonstrates the versatility of nitration in synthesizing complex nitro derivatives (Gorringe, Lloyd, & Marshall, 1970).
Chemical Structure and Crystallography
Crystallography studies provide insights into the structural aspects of nitro derivatives. For example, the crystal structure of 5-(3-nitrophenyl)-3,7-diphenyl-4H,6H-1,2-diazepine was elucidated, revealing a twist chair conformation of the diazepine ring and highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Anthal et al., 2014).
Pharmacological Applications
The study of nitro derivatives extends to pharmacological applications, where compounds such as sulfamethoxazole undergo abiotic transformations under specific conditions, leading to the formation of transformation products with potential therapeutic applications. This underscores the significance of nitro derivatives in drug discovery and development (Nödler et al., 2012).
Organic Chemistry and Reaction Mechanisms
Research in organic chemistry explores the reactions involving nitro and nitroso compounds, providing foundational knowledge on the synthesis and reaction mechanisms of nitro derivatives. These studies contribute to the broader understanding of organic reactions and their applications in synthesizing complex molecules (Brown, 1994).
Nitrovasodilators and Therapeutic Importance
Nitrovasodilators, a category of drugs that include nitro derivatives, have been studied for their therapeutic importance, particularly in the treatment of cardiovascular diseases. This research highlights the potential of nitro derivatives in medical applications, offering insights into their mechanisms of action and therapeutic benefits (Kojda, 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-4-ium;nitrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S.NO3/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18;2-1(3)4/h1-2,5,15H,3-4H2;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHNANTJYJUKZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+]=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-].[N+](=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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